N,N'-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha'-diamine
Overview
Description
N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of two ethoxyethyl groups attached to a p-xylene backbone, with diamine functionalities at the alpha positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine typically involves the reaction of p-xylene with ethoxyethylamine under controlled conditions. The process can be summarized as follows:
Starting Materials:
p-Xylene and 2-ethoxyethylamine.Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters and product purification is common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine has found applications in various scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxyethyl groups enhance the compound’s solubility and facilitate its binding to target sites, while the diamine functionalities allow for the formation of stable complexes. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-methoxyethyl)-p-xylene-alpha,alpha’-diamine: Similar structure but with methoxyethyl groups instead of ethoxyethyl groups.
N,N’-Bis(2-ethoxyethyl)benzene-1,4-diamine: Similar structure but with a benzene ring instead of a p-xylene backbone.
Uniqueness
N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine is unique due to its specific combination of ethoxyethyl groups and p-xylene backbone, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-ethoxy-N-[[4-[(2-ethoxyethylamino)methyl]phenyl]methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-3-19-11-9-17-13-15-5-7-16(8-6-15)14-18-10-12-20-4-2/h5-8,17-18H,3-4,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNFRRGZKFZDOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=CC=C(C=C1)CNCCOCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918657 | |
Record name | N,N'-[1,4-Phenylenebis(methylene)]bis(2-ethoxyethan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.41 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93144-07-1 | |
Record name | N1,N4-Bis(2-ethoxyethyl)-1,4-benzenedimethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93144-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha'-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093144071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[1,4-Phenylenebis(methylene)]bis(2-ethoxyethan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis(2-ethoxyethyl)-p-xylene-α,α'-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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